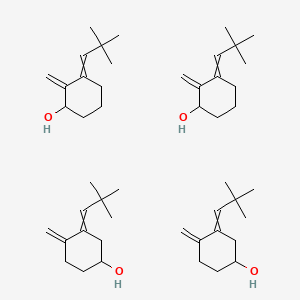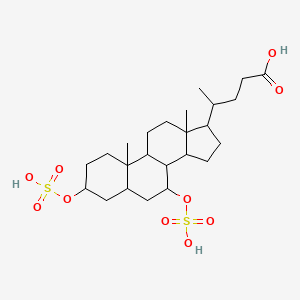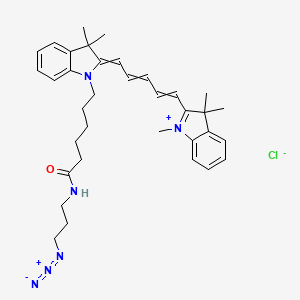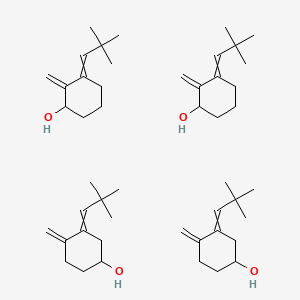
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically binds to free human immunoglobulin E (IgE) in the blood and interstitial fluid, as well as to the membrane-bound form of IgE on the surface of IgE-expressing B lymphocytes . It is primarily used to treat severe persistent allergic forms of asthma, nasal polyps, urticaria (hives), and immunoglobulin E-mediated food allergy .
Méthodes De Préparation
Omalizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells, which then express the antibody. The cells are cultured in bioreactors under controlled conditions to produce the antibody, which is then purified through a series of chromatography steps .
Analyse Des Réactions Chimiques
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific antigens. The major product of its interaction is the formation of an immune complex with IgE, which prevents IgE from binding to its receptors on immune cells .
Applications De Recherche Scientifique
Omalizumab has a wide range of applications in scientific research, particularly in the fields of immunology and allergy. It is used to study the role of IgE in allergic reactions and to develop treatments for allergic diseases. In clinical settings, omalizumab is used to treat patients with severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . It has also been investigated for its potential to treat other conditions such as food allergies and atopic dermatitis .
Mécanisme D'action
Omalizumab works by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor Fc-epsilon-RI on the surface of mast cells and basophils . By preventing IgE from binding to its receptors, omalizumab reduces the levels of free IgE in the blood and decreases the expression of Fc-epsilon-RI on immune cells . This leads to a reduction in the release of inflammatory mediators and a decrease in allergic symptoms .
Comparaison Avec Des Composés Similaires
Omalizumab is unique in its specific targeting of IgE. Similar compounds include ligelizumab, another anti-IgE monoclonal antibody that has shown superior inhibition of IgE binding to Fc-epsilon-RI and basophil activation compared to omalizumab . Other similar compounds include mepolizumab and reslizumab, which target interleukin-5 (IL-5) rather than IgE and are used to treat eosinophilic asthma .
Propriétés
Numéro CAS |
9012-00-4 |
|---|---|
Formule moléculaire |
C48H80O4 |
Poids moléculaire |
721.1 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
Clé InChI |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
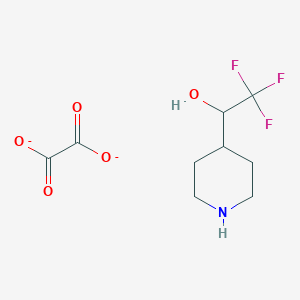

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
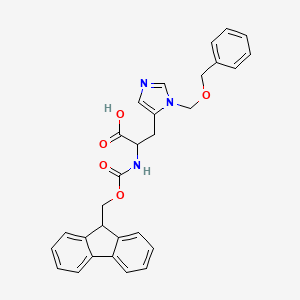
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
